Cytotoxicity Against TLX5 Lymphoma: 5-Fold Greater Potency Than 8-(N,N-Dimethyl)mitozolomide
In a direct head-to-head in vitro cytotoxicity assay against the TLX5 murine lymphoma cell line, 8-(N-methyl)mitozolomide (methylmitozolomide) exhibited an ID50 of 3.0 µM, compared to 14.6 µM for the 8-(N,N-dimethyl) analogue (dimethylmitozolomide) and 2.3 µM for the parent mitozolomide [1]. This represents a 4.9-fold increase in potency over the dimethyl derivative while retaining activity within approximately 1.3-fold of mitozolomide itself.
| Evidence Dimension | In vitro cytotoxicity (ID50) |
|---|---|
| Target Compound Data | 3.0 µM (8-(N-methyl)mitozolomide) |
| Comparator Or Baseline | 14.6 µM (8-(N,N-dimethyl)mitozolomide); 2.3 µM (mitozolomide) |
| Quantified Difference | 4.9-fold more potent than dimethyl analogue; 1.3-fold less potent than mitozolomide |
| Conditions | TLX5 murine lymphoma cell line; in vitro; ID50 determination |
Why This Matters
For researchers selecting among 8-carboxamide-substituted mitozolomide analogs, the monomethyl derivative offers a potency midpoint that avoids the near-complete activity loss seen with disubstitution while providing a structurally distinct tool compound relative to the parent.
- [1] Horspool KR, Quarterman CP, Slack JA, Gescher A, Stevens MFG, Lunt E. Metabolism and murine pharmacokinetics of the 8-(N,N-dimethylcarboxamide) analogue of the experimental antitumor drug mitozolomide (NSC353451). Cancer Res. 1989;49(18):5023-5026. PMID: 2766272. View Source
